![molecular formula C19H15ClFN5O3S B2840915 3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021082-33-6](/img/structure/B2840915.png)
3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
This compound is a unique heterocyclic compound that contains a 1,2,4-triazole ring. It is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . The 1,2,4-triazole-containing scaffolds are known for their significant effects in the process of discovering new structures for pharmaceutical applications .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole. This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles with a high number of structural diversity . The synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of sulfonamide derivatives, including triazolo[4,3-a]pyrimidines and related compounds, has been a subject of interest due to their significant biological activities. Researchers have developed methods to synthesize a variety of these compounds, aiming to explore their potential therapeutic applications. For instance, the synthesis of 4-chloro-2-mercapto-N-(1,2,4- triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides demonstrated moderate to high anti-HIV activity and moderate anticancer activity, showcasing the potential of these compounds in addressing critical health issues (Brzozowski, 1998).
Anticancer Activity
Several studies have focused on the anticancer properties of benzenesulfonamide derivatives. Compounds incorporating triazolo[4,3-b]pyridazin-6-yl moieties, similar to the target compound, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. For example, novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives exhibited in vitro antitumor activity, highlighting the potential of these molecules in the development of new cancer therapies (Sławiński et al., 2012).
Antimicrobial Activity
Research has also explored the antimicrobial potential of sulfonamide derivatives. For instance, novel sulphonamides incorporating triazene moieties demonstrated powerful inhibitory properties against carbonic anhydrase I and II, indicating their potential application in treating infections or conditions where these enzymes play a critical role (Bilginer et al., 2019).
Mechanism of Action
Target of Action
It’s known that both indole and triazole derivatives, which are structural components of this compound, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and triazole derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known biological activities of indole and triazole derivatives , it can be inferred that this compound might exhibit a range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities.
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-15-12-14(6-7-16(15)21)30(27,28)22-10-11-29-18-9-8-17-23-24-19(26(17)25-18)13-4-2-1-3-5-13/h1-9,12,22H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVGAUAQZBPJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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